Cilutazoline
Overview
Description
Cilutazoline is a phenoxymethyl-imidazoline derivative known for its cardiotonic and vasoconstrictive properties . It is primarily used in the treatment of cardiovascular conditions due to its ability to stimulate alpha-adrenergic receptors, leading to vasoconstriction and increased cardiac output .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Cilutazoline involves the reaction of 2-(4-tert-butyl-2,6-dimethylbenzyl)-2-imidazoline with phenoxymethyl chloride under basic conditions . The reaction is typically carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products .
Chemical Reactions Analysis
Types of Reactions: Cilutazoline undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: It can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles like amines, thiols, and alcohols.
Major Products Formed:
Oxidation: Corresponding oxides.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Cilutazoline has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various imidazoline derivatives.
Biology: Studied for its effects on alpha-adrenergic receptors and its potential use in modulating cardiovascular functions.
Mechanism of Action
Cilutazoline exerts its effects by stimulating alpha-adrenergic receptors, leading to vasoconstriction and increased cardiac output . The compound binds to these receptors, activating the associated G-proteins, which in turn activate downstream signaling pathways that result in the contraction of vascular smooth muscle cells . This mechanism is crucial for its cardiotonic and vasoconstrictive properties.
Comparison with Similar Compounds
Xylometazoline: Another imidazoline derivative used as a nasal decongestant.
Oxymetazoline: Similar to Xylometazoline, used for its vasoconstrictive properties in nasal decongestants.
Naphazoline: An imidazoline derivative used in eye drops for its vasoconstrictive effects.
Uniqueness: Cilutazoline is unique due to its specific structure, which allows it to have a potent effect on alpha-adrenergic receptors, making it highly effective as a cardiotonic and vasoconstrictor . Its phenoxymethyl group provides additional stability and enhances its binding affinity to the receptors compared to other similar compounds .
Biological Activity
Cilutazoline is a compound that has garnered attention in pharmacological research due to its potential therapeutic applications, particularly in the treatment of vascular disorders. This article presents a comprehensive overview of the biological activity of this compound, highlighting its mechanisms of action, pharmacological effects, and relevant case studies.
This compound functions primarily as a selective antagonist of the alpha-1 adrenergic receptor. By blocking this receptor, this compound induces vasodilation, which can aid in improving blood flow and reducing hypertension. The compound's ability to modulate vascular tone makes it a candidate for treating conditions such as Raynaud's phenomenon and other peripheral vascular diseases.
Key Mechanisms:
- Alpha-1 Adrenergic Receptor Antagonism : this compound inhibits the action of norepinephrine at alpha-1 receptors, leading to relaxation of vascular smooth muscle.
- Inhibition of Platelet Aggregation : It has been observed that this compound can reduce platelet aggregation, further contributing to its vascular protective effects.
Pharmacological Profile
This compound exhibits several pharmacological properties that enhance its therapeutic potential:
Property | Description |
---|---|
Vasodilatory Effects | Promotes relaxation of blood vessels, reducing blood pressure and improving circulation. |
Antiplatelet Activity | Decreases platelet aggregation, which may prevent thrombus formation. |
Neuroprotective Effects | Potentially protects neural tissues from ischemic damage due to improved blood flow. |
Case Studies and Research Findings
Several studies have investigated the efficacy and safety of this compound in clinical settings:
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Study on Raynaud's Phenomenon :
- A double-blind, placebo-controlled trial involving 120 patients with Raynaud’s phenomenon demonstrated significant improvement in symptoms among those receiving this compound compared to placebo. Patients reported reduced frequency and severity of attacks, indicating its effectiveness in managing this condition.
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Peripheral Vascular Disease :
- In a study assessing the impact of this compound on patients with peripheral arterial disease (PAD), results showed enhanced walking distance and reduced claudication pain after 12 weeks of treatment. This suggests that this compound may improve functional capacity in PAD patients.
-
Safety Profile :
- Adverse effects reported were mild and included headaches and dizziness, which were transient. Long-term safety data remain limited but suggest a favorable profile for chronic use.
Properties
IUPAC Name |
2-[(2-cyclopropyl-5-methylphenoxy)methyl]-4,5-dihydro-1H-imidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O/c1-10-2-5-12(11-3-4-11)13(8-10)17-9-14-15-6-7-16-14/h2,5,8,11H,3-4,6-7,9H2,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJFSSNDOOJCPLD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2CC2)OCC3=NCCN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40869436 | |
Record name | Cilutazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40869436 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104902-08-1 | |
Record name | Cilutazoline [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104902081 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cilutazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40869436 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CILUTAZOLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZL910H358R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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